molecular formula C8H19N B044039 tert-Octylamine CAS No. 107-45-9

tert-Octylamine

Cat. No.: B044039
CAS No.: 107-45-9
M. Wt: 129.24 g/mol
InChI Key: QIJIUJYANDSEKG-UHFFFAOYSA-N
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Description

tert-Octylamine (IUPAC: 2,4,4-trimethyl-2-pentanamine; CAS 107-45-9) is a branched aliphatic amine with the molecular formula C₈H₁₉N and a molecular weight of 129.24 g/mol. It is a colorless liquid with a pungent ammonia-like odor, a density of 0.805 g/mL at 25°C, and a boiling point of 137–143°C . The compound is insoluble in water but miscible with most organic solvents, including hexane, diethyl ether, and ethyl acetate .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Ritter Reaction: The most common method for synthesizing tert-Octylamine involves the Ritter reaction. This reaction transforms a nitrile into an N-alkyl amide using electrophilic alkylating reagents.

    Alternative Methods: Another method involves the reaction of diisobutylene with benzyl cyanide under the action of concentrated sulfuric acid and water to form N-tert-octyl phenylacetamide.

Industrial Production Methods: Industrial production of this compound often employs the Ritter reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Octylamine can undergo oxidation reactions to form nitroso-tert-octane.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: m-Chloroperoxybenzoic acid, peroxyacetic acid.

    Acids: Sulfuric acid for the Ritter reaction.

    Hydrolyzing Agents: Acidation enzymes for hydrolysis of intermediates.

Major Products:

    Nitroso-tert-octane: Formed from the oxidation of this compound.

    N-tert-octyl phenylacetamide: An intermediate in the synthesis of this compound.

Scientific Research Applications

Catalytic Applications

Tert-octylamine serves as a precursor for the synthesis of novel ligands used in catalysis. Recent studies have demonstrated its effectiveness in creating N-alkyl N-heterocyclic carbenes (NHCs), which are crucial for various catalytic processes.

Case Study: Imidazolium Ligands

A study reported the synthesis of this compound-derived imidazolium salts, which exhibited significant catalytic activity. The synthesis involved the condensation of this compound with glyoxal, yielding high purity and yield without the need for extensive purification methods . The resulting ligands showed enhanced steric properties compared to their t-butyl counterparts, making them suitable for catalyzing reactions in organic synthesis.

Organic Synthesis

This compound is utilized in organic synthesis as a reagent for various transformations. Its reactivity allows it to participate in dehydrogenation and nitrile formation processes.

Case Study: Ammonolytic Transfer Dehydrogenation

In a recent investigation, this compound was used as a model reactant in ammonolytic transfer dehydrogenation reactions. The study found that this compound could be efficiently converted to octanenitrile using alkenes as hydrogen scavengers under specific conditions (200 °C, 1.5 bar ethylene) with high conversion rates (up to 96%) . This method highlights the compound's utility in producing valuable nitriles from simple amines.

Solubility Studies

Understanding the solubility characteristics of this compound is essential for its application in various chemical processes. Research has shown that this compound exhibits unique solubility properties when mixed with water and other solvents.

Data Table: Solubility of this compound

SolventSolubility (g/100 mL)
WaterLow
EthanolModerate
HexaneHigh

This data indicates that while this compound is not highly soluble in water, it dissolves well in organic solvents like hexane, making it suitable for applications requiring phase separation.

Environmental and Safety Considerations

While this compound has beneficial applications, it also poses environmental and health risks. It is classified as harmful to aquatic organisms and may cause irritation upon contact with skin or respiratory systems . Understanding these risks is crucial for safe handling and application in industrial settings.

Mechanism of Action

The mechanism of action of tert-Octylamine primarily involves its role as an intermediate in chemical reactions. In the Ritter reaction, this compound is formed through the electrophilic addition of a carbenium ion to a nitrile, followed by hydrolysis of the resulting nitrilium ion to yield the amide . This mechanism highlights the compound’s ability to participate in complex organic transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Amines

tert-Butylamine (C₄H₁₁N)

Property tert-Octylamine tert-Butylamine
Molecular Weight 129.24 g/mol 73.14 g/mol
Boiling Point 137–143°C 44–46°C
Flash Point 32°C -37°C (highly flammable)
Solubility in Water Insoluble Miscible
Applications Metal extraction, TLR7 agonists Pesticides, rubber accelerators
Reactivity Forms stable sulfinyl derivatives (97% yield) Prone to rapid oxidation

Key Differences :

  • tert-Butylamine’s lower molecular weight and higher volatility make it less suitable for high-temperature reactions compared to this compound.
  • This compound’s bulky structure enhances steric hindrance, favoring selective N-alkylation in pharmaceutical syntheses (e.g., TLR7 agonist 19f with 7.6x potency over analogs) .

Di-tert-butylamine (C₈H₁₉N)

Property This compound Di-tert-butylamine
Molecular Formula C₈H₁₉N C₈H₁₉N
Boiling Point 137–143°C 105–107°C
Basicity (pKa) ~10.7 ~11.0
Synthesis Oxidation of this compound (40–60% yield) Direct alkylation of ammonia

Functional Contrast :

  • Di-tert-butylamine’s symmetrical structure reduces steric effects, enabling use as a ligand in coordination chemistry.
  • This compound’s asymmetric branching improves solubility in nonpolar media, critical for metal ion extraction processes .

tert-Octylsalicylaldoxime

Property This compound tert-Octylsalicylaldoxime
Synthesis Starting material via oximation (94% purity) Derived from this compound and salicylaldehyde
Application Precursor Copper/nickel extraction in hydrometallurgy
Stability Air-sensitive Stable crystalline solid

Synergy : this compound’s reactivity with hydroxylamine hydrochloride enables efficient oxime formation, underscoring its role in industrial chelators .

Biological Activity

tert-Octylamine, a branched-chain amine with the chemical formula C8_8H19_{19}N, has garnered attention for its diverse biological activities. This article reviews the compound's biological effects, including its pharmacological properties, potential therapeutic applications, and safety concerns based on recent studies and case evaluations.

  • Molecular Formula: C8_8H19_{19}N
  • CAS Number: 107-45-9
  • Structure: this compound is characterized by a tertiary amine structure, which influences its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various microorganisms. A study demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing antimicrobial agents.

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

2. Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxicity in certain cancer cell lines. For example, it has been tested against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer), revealing dose-dependent effects on cell viability.

Cell LineIC50_{50} (µM)
HeLa25
MCF-730

3. Histamine Release
this compound is noted for its ability to release histamine when administered intravenously. This property can lead to various physiological responses such as hypotension and tachycardia. A case study highlighted instances of adverse reactions in occupational settings where exposure occurred.

The biological activity of this compound is attributed to several mechanisms:

  • Histamine Release: It acts as a potent histamine releaser, contributing to allergic reactions and other histamine-mediated effects.
  • Cell Membrane Interaction: The lipophilic nature of this compound allows it to integrate into cell membranes, potentially disrupting cellular integrity and function.
  • Enzyme Inhibition: Preliminary findings suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although further research is needed to clarify these interactions.

Case Studies

Case Study 1: Occupational Exposure
A report documented visual disturbances among workers exposed to this compound in industrial settings. Symptoms included blurred vision and ocular irritation, emphasizing the need for proper safety measures when handling this compound.

Case Study 2: Cytotoxicity in Cancer Research
In a controlled laboratory setting, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant cell death at higher concentrations, warranting further investigation into its potential as an anticancer agent.

Safety Profile

While this compound shows promise in various biological applications, safety concerns must be addressed:

  • Toxicity: Chronic exposure may lead to dermatitis and respiratory issues. Acute toxicity can result in gastrointestinal disturbances and skin irritation.
  • Regulatory Status: Due to its reactivity and potential health risks, this compound is regulated in many jurisdictions, necessitating careful handling protocols.

Q & A

Q. Basic: What are the optimal conditions for synthesizing tert-Octylamine derivatives via N-alkylation?

Answer:
The synthesis of tert-octylamine derivatives via N-alkylation typically involves refluxing tert-octylamine with acyl chlorides or alkyl halides in dichloromethane (CH₂Cl₂) using triethylamine (NEt₃) as a base. For example, in TLR7 agonist synthesis, tert-octylamine reacts with 6-chloroimidazopyridine under Buchwald–Hartwig conditions (Pd catalysis) to yield N6-substituted intermediates . Purification is achieved via column chromatography (e.g., 20% EtOAc–hexane), with yields exceeding 90% under optimized conditions .

Q. Advanced: How does steric hindrance in this compound influence its reactivity in transition-metal-catalyzed coupling reactions?

Answer:
The bulky 2,4,4-trimethylpentan-2-amine structure of tert-octylamine introduces significant steric effects, which can both enhance selectivity and limit reaction efficiency. In Buchwald–Hartwig couplings, steric hindrance at the N6 position of imidazopyridines reduces undesired side reactions but may lower yields in Suzuki couplings due to restricted access to the catalytic site . For instance, N6-cyclohexylmethyl derivatives show improved TLR7 agonism compared to linear alkyl chains, highlighting the balance between steric bulk and electronic effects . Computational modeling of ligand–catalyst interactions is recommended to optimize steric parameters .

Q. Basic: What analytical techniques are recommended for characterizing this compound purity and structural identity?

Answer:
Key methods include:

  • NMR spectroscopy : Confirm structural identity via characteristic peaks (e.g., δ 1.0–1.5 ppm for methyl groups) .
  • Gas chromatography–mass spectrometry (GC-MS) : Verify purity (>98%) and detect volatile impurities .
  • Polarimetry : Assess enantiomeric purity if chiral derivatives are synthesized .
  • LogP determination : Use shake-flask methods to evaluate hydrophobicity (LogP = 3.2 for tert-octylamine), critical for solubility studies .

Q. Advanced: How can contradictory reactivity data for this compound in Suzuki–Miyaura couplings be resolved?

Answer:
Contradictions in Suzuki coupling yields (e.g., mediocre yields with C6-substituted imidazopyridines vs. improved results using nitro-group-activated intermediates) arise from electronic and steric factors . To resolve these:

Electronic tuning : Introduce electron-withdrawing groups (e.g., nitro) to enhance oxidative addition efficiency .

Precatalyst screening : Test Pd(OAc)₂/XPhos systems for sterically hindered substrates.

Reaction profiling : Use in situ IR or HPLC to monitor intermediate stability and catalyst turnover .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Ventilation : Ensure fume hood use to prevent aerosol inhalation (PAC-1: 0.85 ppm) .
  • PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to irritation risks .
  • Spill management : Neutralize with dilute acetic acid and absorb with inert materials .
  • Storage : Keep in airtight containers away from oxidizers (flash point: 43°C) .

Q. Advanced: What strategies improve the aqueous solubility of this compound derivatives for biomedical applications?

Answer:

  • Co-solvent systems : Use DMSO/water mixtures (≤10% v/v) to dissolve hydrophobic derivatives without precipitation .
  • Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) via post-synthetic modifications .
  • Nanoparticle encapsulation : Employ liposomal or polymeric carriers to enhance bioavailability .
  • pH adjustment : Protonate the amine group at low pH (<3) to increase water solubility .

Q. Basic: How should researchers document this compound synthesis procedures for reproducibility?

Answer:
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Experimental section : Specify reagent stoichiometry (e.g., 1:3 molar ratio of substrate to tert-octylamine), solvent volumes, and purification gradients .
  • Supporting information : Include NMR spectra, HPLC chromatograms, and crystallographic data (if available) .
  • Safety data : Reference CAS 107-45-9 and MSDS warnings .

Q. Advanced: How can computational modeling predict this compound’s interactions in enzyme-binding sites?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like TLR7 .
  • MD simulations : Analyze conformational stability of tert-octylamine–protein complexes over 100-ns trajectories .
  • QSAR models : Correlate substituent bulk (e.g., molar refractivity) with biological activity to guide analog design .

Properties

IUPAC Name

2,4,4-trimethylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H19N/c1-7(2,3)6-8(4,5)9/h6,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJIUJYANDSEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021886
Record name tert-Octylamine
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Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 2-Pentanamine, 2,4,4-trimethyl-
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CAS No.

107-45-9
Record name 2,4,4-Trimethyl-2-pentanamine
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Record name tert-Octylamine
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Record name tert-Octylamine
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Record name 2-Pentanamine, 2,4,4-trimethyl-
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Record name 1,1,3,3-tetramethylbutylamine
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Synthesis routes and methods I

Procedure details

Mixtures of an unsymmetrical azoalkane and the corresponding symmetrical azoalkanes have unique thermal and initiator properties that may extend over a wide temperature range depending upon the R and R' groups. For example, when tert-octylamine (1,1,3,3-tetramethylbutylamine) and tert-butylamine are used in the sulfamide reaction, a mixture of di-tert-octyldiazine (which has a ten hour half life (t-1/2) of 107° C.) and tert butyl tert-octyldiazene (which has a 10 hour half life of 137° C.) is obtained; the 10 hour half lives were extrapolated from data in J. W. Timberlake et al 1976 publication in the Journal of Organic Chemistry, vol 41, page 1666. Di-tert-butyldiazene (which has a 10 hour t-1/2 about 160° C. and a b.p. of 109° C.) is removed during the workup. Mixtures of tert-octylamine with tert-amylamine or tert-dodecylamine (Primene 81-R product) give mixtures of azoalkanes with similar half lives as above. Mixtures of initiators of various activities are commonly used in various polymerization processes. Mixtures of peroxides of different half lives are used in the polymerization of styrene, vinyl chloride, and ethylene. Mixtures of azonitriles are also used in polymerizations but these leave toxic residues in the polymers. Mixtures of azoalkanes derived from tert-octylamine and another tertiary alkyl primary amine are particularly useful where a low or intermediate temperature initiator is required to initiate the polymerization at a reasonable rate and a higher temperature initiator is required to finish the reaction. This is especially true in the bulk polymerization of styrene where a high temperature initiator is required to obtain faster conversion to polystyrene. Peroxides cannot be used in this capacity because they degrade polystyrene at the higher temperatures. Azonitriles are too unstable to be used as finishing catalysts. In fact, prior to our invention, no such suitable commercially feasible initiator system existed.
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Synthesis routes and methods II

Procedure details

2.0 Parts of 5-(3-t-butyl-2-hydroxy-5-methyl-phenyl)-5-methylhexanoic acid and 2.0 parts thionyl chloride in 25 parts of toluene were stored for 2 hours at room temperature. The toluene and other volatiles were then stripped off at room temperature and 16 mb pressure. To the residue was then added 10 parts of 1,1,3,3-tetramethyl-butylamine and this mixture heated for 3 hours on a steam-bath. After diluting the reaction mixture with ether, the ether solution was washed successively with dilute hydrochloric acid, water, dilute sodium hydroxide, and water. Evaporation of the ether and crystallisation from 60°-80° C. petroleum-ether gave 5-(3-t-butyl-2-hydroxy-5-methylphenyl)-5-methyl-hexanoic acid amide of 1,1,3,3-tetramethylbutylamine m.p. 110°-2° C. with the following percentage composition by weight.
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5-(3-t-butyl-2-hydroxy-5-methyl-phenyl)-5-methylhexanoic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Octylamine
Reactant of Route 2
tert-Octylamine
Reactant of Route 3
tert-Octylamine
Reactant of Route 4
tert-Octylamine
Reactant of Route 5
tert-Octylamine
Reactant of Route 6
tert-Octylamine

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